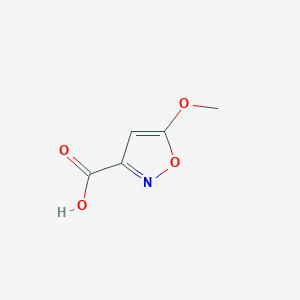

5-Methoxyisoxazole-3-carboxylic acid

Description

5-Methoxyisoxazole-3-carboxylic acid belongs to the family of isoxazoles, which are aromatic heterocyclic compounds. The structure is characterized by an isoxazole (B147169) ring substituted with a methoxy (B1213986) group at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups suggests its potential as a versatile building block in organic synthesis. The carboxylic acid moiety provides a reactive handle for various chemical transformations, such as amidation or esterification, allowing for the construction of more complex molecules. The methoxy group, an electron-donating substituent, can influence the electronic properties of the isoxazole ring, potentially modulating the biological activity and physicochemical properties of its derivatives.

Table 1: Chemical Data for the Closely Related Analogue: 5-Methylisoxazole-3-carboxylic acid Due to the limited availability of specific data for this compound, the following table provides information for the well-documented analogue, 5-Methylisoxazole-3-carboxylic acid, to offer a contextual reference.

| Property | Value |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Melting Point | 106-110 °C |

| Appearance | White to Almost white powder to crystal |

| CAS Number | 3405-77-4 |

The isoxazole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov Its prevalence stems from a combination of favorable properties. The isoxazole nucleus is relatively stable and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. ijpca.org This versatility allows for the fine-tuning of the pharmacological profiles of drug candidates.

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.gov For instance, the anti-inflammatory drug Valdecoxib contains an isoxazole ring and functions as a COX-2 inhibitor. nih.gov Furthermore, the antirheumatic drug Leflunomide is another example of a marketed therapeutic agent featuring an isoxazole core. researchgate.net

In organic synthesis, isoxazoles serve as valuable intermediates. nih.gov The N-O bond within the isoxazole ring is relatively weak and can be cleaved under specific conditions, leading to the formation of various other functional groups and heterocyclic systems. This reactivity makes isoxazoles useful synthons for constructing complex molecular architectures.

While specific research on this compound is not extensively documented, the broader context of substituted isoxazole carboxylic acids is an active area of investigation. Research in this field is largely driven by the pursuit of novel therapeutic agents. The substitution pattern on the isoxazole ring plays a crucial role in determining the biological activity of the compound.

Studies on various isoxazole carboxylic acid derivatives have shown that modifications at the 3 and 5 positions can significantly impact their pharmacological effects. For example, different substituents can modulate the compound's ability to bind to specific enzymes or receptors. The introduction of a methoxy group, as in this compound, can alter the molecule's polarity, lipophilicity, and metabolic stability, which are all critical parameters in drug design.

Research on methoxy-substituted chalcones has led to the synthesis of novel isoxazole derivatives with anti-inflammatory activity. orientjchem.org This suggests that the methoxy group can be a beneficial feature in the design of new bioactive molecules. The carboxylic acid function at the 3-position provides a convenient point for creating libraries of related compounds, such as amides and esters, for structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency and selectivity of potential drug candidates. While the specific research context for this compound remains to be fully elucidated, its structural features place it firmly within the ongoing quest for new and improved therapeutic agents based on the versatile isoxazole scaffold.

Table 2: Examples of Substituted Isoxazole Derivatives and Their Applications

| Compound/Derivative Class | Substitution Pattern | Documented Biological Activity/Application |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives | Amino and methyl groups | Investigated for immunosuppressive and immunostimulatory properties. nih.govresearchgate.net |

| Isoxazole-carboxamide derivatives | Carboxamide group | Evaluated for anticancer and antioxidant activities. najah.edu |

| Methoxy-substituted chalcone-derived isoxazoles | Methoxy group on a phenyl substituent | Synthesized and evaluated for anti-inflammatory activity. orientjchem.org |

| 5-Methylisoxazole-3-carboxylic acid hydrazides | Hydrazide group | Used as intermediates in the synthesis of other compounds. google.com |

| 5-Methyl-isoxazole-3-carboxamide | Carboxamide group | A target compound in synthetic process development. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

5-methoxy-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)6-10-4/h2H,1H3,(H,7,8) |

InChI Key |

ILSRUWJYXCEQCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NO1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxyisoxazole 3 Carboxylic Acid and Analogues

De Novo Synthesis Approaches for Isoxazole (B147169) Ring Formation

The fundamental construction of the isoxazole ring can be accomplished through several convergent strategies, primarily involving the formation of the critical N-O bond and the five-membered ring system.

Cyclization Reactions Utilizing Nitrile Oxide Precursors

A prominent method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers a high degree of control over the regiochemistry of the resulting isoxazole. Nitrile oxides are typically generated in situ from precursors such as aldoximes due to their inherent instability. The reaction of an appropriately substituted nitrile oxide with an alkyne bearing a carboxylate or a precursor group at one terminus can lead to the formation of isoxazole-3-carboxylic acid derivatives.

For instance, the intramolecular [3+2] cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime has been shown to form a tetracyclic isoxazole system. In this case, the nitrile oxide intermediate is generated in situ from the corresponding aldoxime by treatment with bleach in a biphasic system, leading to a clean cyclization in high yield. mdpi.com While this example leads to a more complex fused system, the underlying principle of intramolecular nitrile oxide cycloaddition is a powerful tool for constructing isoxazole rings. mdpi.com

Oxime Intermediate Cyclizations

The cyclization of oxime intermediates, particularly those derived from alkynyl ketones, provides another effective route to substituted isoxazoles. This method often involves an electrophile-induced cyclization cascade. For example, various 2-alkyn-1-one O-methyl oximes can be cyclized under mild conditions using electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to yield highly substituted isoxazoles. nih.govorganic-chemistry.orgresearchgate.net

This methodology has been successfully applied in the efficient synthesis of the COX-2 inhibitor valdecoxib. The synthesis commences with the formation of a 2-alkyn-1-one, which is then converted to its O-methyl oxime. Treatment of this oxime with ICl induces cyclization to afford a 4-iodoisoxazole (B1321973) intermediate in nearly quantitative yield. This intermediate can then be further functionalized, demonstrating the utility of this approach for creating complex isoxazole structures. nih.gov

A general scheme for this process is outlined below:

| Reactant 1 | Reactant 2 | Electrophile | Product | Yield | Reference |

| 2-alkyn-1-one O-methyl oxime | - | ICl | 4-Iodoisoxazole derivative | ~100% | nih.gov |

| 2-alkyn-1-one O-methyl oxime | - | I₂ | 4-Iodoisoxazole derivative | Moderate | organic-chemistry.org |

| 2-alkyn-1-one O-methyl oxime | - | Br₂ | 4-Bromoisoxazole derivative | Good | organic-chemistry.org |

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a classical and widely used method for the synthesis of isoxazoles. The regioselectivity of this condensation can often be controlled by the nature of the substituents on the dicarbonyl substrate and the reaction conditions.

A pertinent example is the synthesis of methyl 3-methoxyisoxazole-5-carboxylate, a close analog of the target compound. This synthesis starts from methyl 3-hydroxyisoxazole-5-carboxylate, which is methylated using methyl iodide in the presence of potassium carbonate to afford the desired methoxy (B1213986) derivative in good yield. nih.gov Although this example illustrates the synthesis of a 5-carboxylate, the fundamental reaction of a β-ketoester with hydroxylamine to form the isoxazole core is a key strategy. The synthesis of the precursor, methyl 3-hydroxyisoxazole-5-carboxylate, would typically involve the condensation of a dialkyl oxalate (B1200264) derivative with a ketone, followed by cyclization with hydroxylamine.

Similarly, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been employed to prepare regioisomeric isoxazole carboxylates. beilstein-journals.org

Functionalization and Derivatization Strategies of Isoxazoles

Once the isoxazole ring is formed, further modifications can be carried out to introduce or alter functional groups.

Carboxylation of Isoxazole Precursors

Introducing a carboxylic acid group at the 3-position of a pre-formed 5-methoxyisoxazole (B1645809) ring is a key step towards the target molecule.

Direct deprotonation of an aromatic C-H bond using a strong base, followed by quenching the resulting organolithium species with carbon dioxide, is a powerful method for introducing a carboxylic acid group. While direct C-H lithiation at the 3-position of a 5-methoxyisoxazole has not been extensively documented, the lateral lithiation of a methyl group at the 5-position of an isoxazole ring has been demonstrated. In this approach, a 5-methylisoxazole (B1293550) derivative is treated with a strong base like n-butyllithium to deprotonate the methyl group, and the resulting anion is then reacted with an electrophile. If carbon dioxide is used as the electrophile, this would lead to a 5-(carboxymethyl)isoxazole derivative. This indicates the feasibility of using organolithium chemistry on the isoxazole ring system, suggesting that with the appropriate directing groups and reaction conditions, direct lithiation at the 3-position might be achievable.

Electrochemical Carboxylation Methods

The direct synthesis of isoxazole carboxylic acids via electrochemical carboxylation of an isoxazole substrate is a developing area. While electrochemical methods are recognized as environmentally benign and efficient for various organic transformations, specific applications for the direct carboxylation of a C-H bond on a 5-methoxyisoxazole ring are not extensively documented in current literature. nih.govrsc.org General advancements in electrochemical C-H carboxylation, particularly for benzylic compounds, have been achieved through halide-promoted linear paired electrolysis, a transition-metal- and base-free process. nih.gov These methods successfully generate a range of benzylic carboxylic acids from substrates with inert C-H bonds and carbon dioxide. nih.gov However, the direct application of this methodology to heteroaromatic systems like 5-methoxyisoxazole to produce 5-methoxyisoxazole-3-carboxylic acid remains a subject for future investigation.

Modification of Existing Isoxazole Carboxylic Acid Derivatives

A prevalent and versatile approach to obtaining isoxazole carboxylic acids involves the chemical modification of functional group derivatives of a pre-formed isoxazole core. These methods, including the hydrolysis of amides and esters, and nucleophilic displacement reactions, offer reliable pathways to the desired carboxylic acid.

The conversion of an isoxazole-3-carboxamide (B1603040) to its corresponding carboxylic acid is achieved through hydrolysis, a chemically distinct process from reduction. This transformation typically involves heating the amide in the presence of an acid or base. One study demonstrated the conversion of an N-methylisoxazole-3-carboxamide derivative into the corresponding carboxylic acid. researchgate.net The process involved an initial N-tosylation of the amide, which, upon the addition of water, readily hydrolyzed to yield the carboxylic acid in 81% yield without the need for a strong hydroxide (B78521) base. researchgate.net

In another example, the biotransformation of a 4,5-dihydroisoxazole-5-carboxamide derivative in rats and rabbits was found to occur via hydrolysis, yielding the corresponding 4,5-dihydro-1,2-oxazole-5-carboxylic acid metabolite. rrpharmacology.rurrpharmacology.ru The synthesis of this metabolite for use as a standard was accomplished by treating the corresponding ester with sodium hydroxide in aqueous ethanol (B145695) at 50°C, followed by acidification. rrpharmacology.ru

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-methylisoxazole-3-carboxamide derivative | 1) N-tosylation 2) H₂O | Isoxazole-3-carboxylic acid derivative | 81% | researchgate.net |

| 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | In vivo biotransformation (hydrolysis) | 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | N/A | rrpharmacology.rurrpharmacology.ru |

The hydrolysis of isoxazole carboxylic acid esters is a widely employed and high-yielding method for the synthesis of the parent carboxylic acids. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, often referred to as saponification, is common. For instance, 5-methylisoxazole-3-carboxylic acid was obtained from its ethyl ester by refluxing with an aqueous solution of lithium hydroxide (LiOH) in tetrahydrofuran (B95107) (THF). guidechem.com Similarly, 3-methyl-isoxazole-5-carboxylic acid ethyl ester was converted to the corresponding acid in 90% yield by stirring with sodium hydroxide (NaOH) in a water/methanol/THF solvent system at room temperature. chemicalbook.com

Acid-catalyzed hydrolysis is also an effective method. A patented process describes the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using 60% aqueous sulfuric acid (H₂SO₄). google.com This method was reported to provide a much higher yield and a shorter reaction time (3.5 hours) compared to a mixture of acetic acid and hydrochloric acid. google.com

| Starting Ester | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid ethyl ester | LiOH (1N aq.), THF, reflux, 20 min | 5-Methylisoxazole-3-carboxylic acid | High (specific % not stated) | guidechem.com |

| 3-Methylisoxazole-5-carboxylic acid ethyl ester | NaOH, H₂O, THF, Methanol, 20°C, 18-20 h | 3-Methylisoxazole-5-carboxylic acid | 90% | chemicalbook.com |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄, 80-88°C, 3.5 h | 5-Methylisoxazole-4-carboxylic acid | High (specific % not stated) | google.com |

The synthesis of isoxazole carboxylic acids can also be achieved through nucleophilic reactions on an activated isoxazole ring. A notable example involves the reaction of N-triflyl activated isoxazoles with bis(trimethylsilyl)ketene acetals. researchgate.net In this process, the ketene (B1206846) acetal (B89532) acts as a nucleophile, attacking the activated isoxazole. When the 5-position of the isoxazole is unsubstituted, the reaction selectively affords a 4-isoxazoline carboxylic acid derivative. For example, reacting N-triflyl-3-phenylisoxazole with a ketene acetal for 3 hours resulted in the corresponding isoxazoline (B3343090) carboxylic acid in 81% yield. researchgate.net This reaction represents a nucleophilic addition to the isoxazole ring system, followed by hydrolysis of an intermediate to generate the carboxylic acid functionality. researchgate.net

While less direct, intramolecular nucleophilic aromatic substitution (SNAr) has been studied for the synthesis of fused isoxazoles, where an oxime oxygen acts as an intramolecular nucleophile to displace a group on an adjacent aromatic ring. mdpi.com This highlights the potential for nucleophilic attack by oxygen-containing moieties in the formation of isoxazole-related structures, though it does not directly yield a carboxylic acid.

| Isoxazole Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-triflyl-3-phenylisoxazole | Bis(trimethylsilyl)ketene acetal | 3 h activation | 4-Isoxazoline carboxylic acid derivative | 81% | researchgate.net |

Synthetic Applications and Role As a Building Block

Role in the Design and Construction of Novel Molecular Architectures

While the isoxazole (B147169) scaffold is a valuable pharmacophore and a component in various functional molecules, the specific roles for 5-methoxyisoxazole-3-carboxylic acid in constructing novel molecular architectures are not well-defined in the requested areas.

The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their metabolic stability, conformational properties, and biological activity. Isoxazole-based amino acids, in particular, have been explored as unique scaffolds for this purpose. For instance, related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid have been successfully used in the solid-phase synthesis of mixed peptide chains, where they serve as non-proteinogenic β-amino acids.

However, a thorough review of available research indicates a lack of studies detailing the synthesis or incorporation of this compound as an unnatural amino acid analogue into peptide structures. The specific steric and electronic properties conferred by the 5-methoxy and 3-carboxy substitution pattern on the isoxazole ring have not been explored in this context, and therefore, its potential to modify peptide secondary structures or receptor binding affinities remains hypothetical.

The fields of materials chemistry often leverage organic molecules with specific electronic properties for applications such as dyes and non-linear optical (NLO) devices. Merocyanine (B1260669) dyes are characterized by an electron donor and an electron acceptor group linked by a polymethine chain, and their synthesis can involve various heterocyclic precursors. Similarly, organic NLO materials often feature molecules with large hyperpolarizabilities, typically arising from extended π-conjugated systems and significant charge asymmetry.

Despite the potential for the isoxazole ring to act as a component within such electronically active systems, there is no specific information available that documents the use of this compound as a building block for either merocyanine dyes or non-linear optical materials. Research in these areas tends to focus on other classes of carboxylic acids and heterocyclic compounds. Consequently, data on the photophysical properties, such as absorption and emission spectra, or the non-linear optical coefficients of materials derived from this specific compound are not available in the current body of scientific literature.

Computational and Theoretical Studies on 5 Methoxyisoxazole 3 Carboxylic Acid and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems in chemistry and physics. Its application to isoxazole (B147169) derivatives has yielded significant understanding of their reactivity and properties.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations have been instrumental in clarifying the mechanisms of reactions involving the isoxazole ring. A common synthetic route to isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mongoliajol.info DFT studies on this type of reaction help in understanding the concerted versus stepwise nature of the cycloaddition, predicting the activation energies, and explaining the regioselectivity of the products formed. mongoliajol.info

For instance, the synthesis of 3,4,5-substituted isoxazoles through the cycloaddition of in situ generated nitrile oxides and alkynones has been rationalized using DFT, confirming the favorability of the observed reaction pathway. mdpi.com Another area of investigation is the ring-opening and intramolecular nucleophilic substitution reactions of isoxazole precursors, where DFT can model the transition states and intermediates to establish the most likely mechanism. mdpi.com

Analysis of Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents on the isoxazole ring significantly influences its reactivity and the selectivity of its reactions. DFT studies allow for a systematic analysis of these effects. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution in the isoxazole ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Table 1: Calculated HOMO-LUMO Energy Gaps for Substituted Benzothiazole (B30560) Analogues (as an example of substituent effects) This table illustrates how different substituents affect the electronic properties of a heterocyclic system, a principle applicable to isoxazoles.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1 | -OCH3 | -5.87 | -1.14 | 4.73 |

| 2 | -CH3 | -5.92 | -1.23 | 4.69 |

| 3 | -Cl | -6.11 | -1.53 | 4.58 |

| 4 | -CF3 | -6.28 | -1.82 | 4.46 |

| 5 | -H | -5.99 | -1.26 | 4.73 |

Data adapted from a computational study on benzothiazole derivatives, showcasing the impact of substituents on the HOMO-LUMO energy gap. mdpi.com

Prediction of Molecular Structures and Energetics

DFT methods are widely used to predict the equilibrium geometries of molecules with high accuracy. For 5-methoxyisoxazole-3-carboxylic acid, DFT calculations can determine bond lengths, bond angles, and dihedral angles. asianpubs.org The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

Furthermore, DFT can be employed to calculate the thermodynamic properties of the molecule, such as its enthalpy of formation. researchgate.net These energetic calculations are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. Studies on related compounds like 5-methyl-1,2-oxazole-3-carboxylic acid have utilized crystallographic data, which can be compared with DFT-predicted structures to validate the computational methods. nih.gov

Quantum Chemical Calculations (Ab Initio Methods)

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, particularly the Hartree-Fock method and post-Hartree-Fock methods, provide a rigorous approach to studying molecular systems.

Conformational Analysis and Stability Studies

For a molecule with rotatable bonds, such as the carboxylic acid group in this compound, multiple conformations may exist. Ab initio calculations are well-suited for performing conformational analysis to identify the most stable conformers and to determine the energy barriers for rotation between them. iu.edu.sa

Electronic Structure and Reactivity Site Characterization

Ab initio calculations provide a detailed picture of the electronic structure of a molecule. By analyzing the molecular orbitals and the distribution of electron density, one can identify the sites most susceptible to chemical attack. For example, the calculation of atomic charges can indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

The computed values of electronic parameters can help in understanding the chemical behavior of isoxazole analogues. For instance, the 3-isoxazolol ring has been shown through ab initio studies to be a good mimic of the carboxylic function of GABA, which helps in explaining its biological activity. Such analyses of the electronic landscape are vital for predicting how this compound might interact with other molecules, including biological targets.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the properties and behavior of molecules at an atomic level. These computational techniques provide insights into molecular structure, intermolecular interactions, and dynamic processes, complementing experimental data and guiding further research. In the context of this compound and its analogues, these approaches are instrumental in understanding their solid-state packing and their potential effects on the fragmentation of peptides.

Key intermolecular interactions observed in these analogues include hydrogen bonding and π–π stacking. In the crystal structure of 5-methyl-1,2-oxazole-3-carboxylic acid, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers then stack on top of one another, facilitated by π–π interactions between the isoxazole rings, with a centroid-to-centroid distance of 3.234 Å. nih.gov Similarly, 5-methylisoxazole-4-carboxylic acid features strong intermolecular O—H⋯N hydrogen bonds, which link the molecules into a one-dimensional chain. nih.govresearchgate.net These chains are further stabilized by weaker C—H⋯O interactions. nih.govresearchgate.net

| Parameter | 5-Methyl-1,2-oxazole-3-carboxylic acid nih.gov | 5-Methylisoxazole-4-carboxylic acid nih.gov |

|---|---|---|

| Formula | C₅H₅NO₃ | C₅H₅NO₃ |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pnma |

| a (Å) | 4.9125 (10) | 7.2540 (15) |

| b (Å) | 5.6909 (11) | 6.4700 (13) |

| c (Å) | 10.464 (2) | 12.273 (3) |

| α (°) | 82.21 (3) | 90 |

| β (°) | 79.72 (3) | 90 |

| γ (°) | 78.96 (3) | 90 |

| Volume (ų) | 280.96 (10) | 576.0 (2) |

Computational methods are essential for elucidating the complex mechanisms of peptide fragmentation in mass spectrometry. These studies often employ quantum mechanics and molecular dynamics to understand the energetics and pathways of dissociation. When a peptide is modified with a non-proteinogenic amino acid like a derivative of this compound, computational approaches can predict how this modification influences fragmentation patterns.

A common fragmentation pathway for protonated peptides involves the formation of b and y ions through cleavage of the amide backbone. The smallest b ion, the b₂, can form either an oxazolone (B7731731) or a diketopiperazine structure. nih.gov The formation of these structures is a result of a nucleophilic attack on the amide carbonyl carbon. nih.gov Computational studies can model the transition states and energy barriers associated with these competing pathways. The identity of the amino acid residues significantly influences which pathway is favored. nih.gov

Introducing an isoxazole-containing residue into a peptide sequence would likely alter the fragmentation behavior. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as an unnatural amino acid in peptide synthesis. mdpi.com Computational modeling could be used to explore how the isoxazole ring's electronic properties and steric bulk affect the stability of fragment ions and the preferred cleavage sites. Density functional theory (DFT) is a common method used to determine protonation sites and the structures of key intermediates and transition states in peptide fragmentation. morressier.com Such calculations can help understand how the presence of an isoxazole moiety might direct fragmentation, potentially leading to the generation of characteristic fragment ions that could be used for identification.

| Computational Method | Application in Peptide Fragmentation |

|---|---|

| Quantum Mechanics (QM) | Calculates electronic structure, reaction energies, and transition states. |

| Density Functional Theory (DFT) | Determines protonation sites and geometries of intermediates. morressier.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and conformational changes of peptides. nih.gov |

| QM/MM | Combines the accuracy of QM for the reactive site with the efficiency of MM for the surrounding environment. nih.gov |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 5-Methoxyisoxazole-3-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies would provide unambiguous evidence for its structure.

In a ¹H NMR spectrum of this compound, three distinct signals would be anticipated, corresponding to the three different types of protons in the molecule: the isoxazole (B147169) ring proton, the methoxy (B1213986) protons, and the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Isoxazole Ring Proton (-CH=): The single proton attached to the C4 position of the isoxazole ring is in an electron-deficient environment, leading to a downfield chemical shift, expected to be a sharp singlet around 6.0-7.0 ppm.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would produce a sharp singlet, typically appearing in the range of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~6.0 - 7.0 | Singlet | 1H | Isoxazole C4-H |

| ~3.5 - 4.5 | Singlet | 3H | -OCH₃ |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals would be expected.

Carboxylic Carbon (-COOH): The carbonyl carbon of the acid group is significantly deshielded and would appear at the downfield end of the spectrum, typically between 160-175 ppm.

Isoxazole Ring Carbons (C3, C4, C5): The three carbons of the isoxazole ring would have distinct chemical shifts. The C5 carbon, bonded to the electronegative oxygen of the methoxy group, would be highly deshielded (estimated ~170-175 ppm). The C3 carbon, attached to the carboxylic acid, would also be significantly downfield (estimated ~155-160 ppm). The C4 carbon, bonded to a hydrogen, would be the most upfield of the ring carbons (estimated ~90-100 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear in the typical region for sp³-hybridized carbons bonded to an oxygen, around 55-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C5 (C-OCH₃) |

| ~160 - 175 | C=O (Carboxyl) |

| ~155 - 160 | C3 (C-COOH) |

| ~90 - 100 | C4 (CH) |

| ~55 - 65 | -OCH₃ |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

HRMS would be employed to determine the exact mass of this compound (C₅H₅NO₄) with high precision. This technique can distinguish the compound from other molecules with the same nominal mass. The expected exact mass for the neutral molecule is 143.0219 u. In practice, the analysis is often performed on the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, which would have expected exact masses of 144.0297 u and 166.0117 u, respectively.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the protonated molecular ion, m/z 144.0) to generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule and helps to confirm its structure. For this compound, key fragmentation pathways would likely include:

Loss of water (-18 u): A common fragmentation for carboxylic acids.

Loss of carbon monoxide (-28 u) or carbon dioxide (-44 u): Decarboxylation is a characteristic fragmentation of carboxylic acids.

Cleavage of the isoxazole ring: This can lead to a variety of smaller fragment ions that are indicative of the core heterocyclic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by features from the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

C=O Stretch: A very strong and sharp absorption band typically found between 1680 and 1740 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

C-O Stretch and O-H Bend: A medium intensity C-O stretching vibration would be expected between 1210-1320 cm⁻¹, coupled with O-H bending vibrations.

Isoxazole and Methoxy Vibrations: The spectrum would also contain C=N, C=C, and N-O stretching vibrations from the isoxazole ring in the 1400-1650 cm⁻¹ region, as well as C-O-C stretches from the methoxy group around 1050-1150 cm⁻¹.

Table 3: Predicted Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid |

| 1680 - 1740 | C=O Stretch | Carboxylic Acid |

| 1400 - 1650 | C=N, C=C Ring Stretches | Isoxazole Ring |

| 1210 - 1320 | C-O Stretch / O-H Bend | Carboxylic Acid |

| 1050 - 1150 | C-O-C Asymmetric Stretch | Methoxy Group |

X-ray Crystallography for Solid-State Structure Determination

Extensive searches for published X-ray crystallography data specifically for this compound have not yielded any detailed research findings or crystallographic tables. While structural information exists for closely related isoxazole derivatives, no peer-reviewed articles or database entries containing the precise crystal structure, unit cell parameters, or bond angle measurements for this compound could be located.

Therefore, a detailed analysis of its solid-state structure, including intermolecular interactions and molecular geometry as determined by X-ray diffraction, cannot be provided at this time. Further experimental research would be required to elucidate these structural characteristics.

Future Directions and Emerging Research Avenues for 5 Methoxyisoxazole 3 Carboxylic Acid

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of the isoxazole (B147169) ring is a mature field, yet the quest for more efficient, selective, and environmentally benign methodologies continues. nih.gov Future research is focused on novel catalytic systems that can streamline the synthesis of specifically substituted isoxazoles like 5-methoxyisoxazole-3-carboxylic acid and facilitate its subsequent transformations.

One promising area is the advancement of transition metal-catalyzed cycloadditions. nih.gov Copper-catalyzed reactions, in particular, have been effective for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ-generated nitrile oxides. nih.govthieme-connect.com Future work aims to develop catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder, greener conditions, such as in aqueous media. niscpr.res.in Another emerging strategy involves the use of hypervalent iodine species to catalyze the intramolecular oxidative cycloaddition of aldoximes, offering a reliable and efficient metal-free alternative for constructing fused isoxazole systems. mdpi.com

Furthermore, research is expanding into metal-free catalytic systems, which avoid the cost and potential toxicity of transition metals. nih.gov Organocatalysts and methods utilizing microwave or ultrasound irradiation are being explored to promote cycloaddition reactions, often resulting in high yields, easier work-up, and reduced reaction times. nih.govnih.gov The development of catalysts that can precisely control the functionalization of the pre-formed isoxazole ring is also a key objective, enabling the late-stage modification of complex molecules.

Table 1: Emerging Catalytic Strategies for Isoxazole Synthesis

| Catalytic Strategy | Catalyst/Reagent Example | Key Advantages |

|---|---|---|

| Transition Metal Catalysis | Copper (I) salts, Rhodium (III) | High regioselectivity, well-established reactivity. nih.govresearchgate.net |

| Hypervalent Iodine Catalysis | In situ-generated hydroxy(aryl)iodonium tosylate | Metal-free, efficient for intramolecular cycloadditions. mdpi.com |

| Organocatalysis | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Metal-free, low cost, environmentally benign. nih.govrsc.org |

| Energy-Assisted Synthesis | Microwave, Ultrasound | Shorter reaction times, high yields, catalyst-free options. nih.govnih.gov |

Exploration of Underutilized Reaction Pathways and Rearrangements

The reactivity of the isoxazole ring is dominated by the inherent weakness of the N-O bond, a feature that can be exploited for synthetic innovation. researchgate.netmdpi.com While the stability of the aromatic ring allows for manipulation of its substituents, cleavage of this bond provides access to a variety of valuable difunctionalized compounds, such as 1,3-dicarbonyls and γ-amino alcohols. researchgate.net Future research is focused on leveraging this characteristic to explore reaction pathways that are currently underutilized.

Key areas of investigation include:

Ring-Opening Cascades: Designing reactions where the cleavage of the isoxazole ring initiates a cascade of bond-forming events to rapidly build molecular complexity. This can involve strategic placement of substituents that participate in subsequent cyclizations upon ring opening. researchgate.net

Photochemical Rearrangements: The photolysis of isoxazoles under UV irradiation can induce rearrangement to an oxazole (B20620) via a transient azirine intermediate. wikipedia.org This transformation remains an under-explored pathway for generating structural diversity and could be applied to create novel molecular scaffolds from this compound precursors.

Domino Transformations: Developing one-pot reactions where the isoxazole moiety is transformed through a series of sequential steps. An example is the conversion of isoxazoles into 2,4-dicarbonyl pyrroles, a transformation that could be adapted for this compound to access different heterocyclic systems. eurekaselect.com

These explorations move beyond using the isoxazole ring as a static component, reimagining it as a dynamic functional group capable of programmed transformations.

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. numberanalytics.com For this compound, advanced computational modeling offers a pathway to accelerate discovery by predicting reactivity, stability, and electronic properties before undertaking extensive laboratory work. numberanalytics.comcuny.edu

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of heterocyclic compounds. numberanalytics.comsiftdesk.org By applying DFT, researchers can:

Predict Reaction Mechanisms: Model transition states and reaction intermediates to understand the underlying mechanisms of known reactions and predict the feasibility of new ones. numberanalytics.comcuny.edu

Analyze Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdntb.gov.ua

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. dntb.gov.uadntb.gov.ua

Machine learning and artificial intelligence are also emerging as powerful tools in this domain. nih.gov These models can be trained on existing chemical data to predict properties and even design novel synthesis routes for complex heterocyclic molecules, optimizing for efficiency and yield. numberanalytics.comnih.gov

Table 2: Applications of Computational Modeling for this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Most stable 3D conformation. siftdesk.org |

| DFT | HOMO-LUMO Energy Calculation | Chemical reactivity and kinetic stability. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Sites for nucleophilic and electrophilic attack. dntb.gov.ua |

| Machine Learning (ML) | Synthesis Planning | Identification of efficient and cost-effective reaction routes. numberanalytics.com |

Integration into Complex Molecular Assemblies and Supramolecular Chemistry

The structural features of this compound—a planar aromatic ring, a carboxylic acid group capable of hydrogen bonding, and methoxy (B1213986) and isoxazole nitrogen atoms as potential hydrogen bond acceptors—make it an excellent candidate for use in supramolecular chemistry and crystal engineering.

Future research will likely explore the self-assembly properties of this molecule and its derivatives. The carboxylic acid group can form robust hydrogen-bonded dimers, a common and predictable interaction in crystal engineering. nih.gov Furthermore, the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, leading to the formation of one-dimensional chains or more complex networks. nih.gov The potential for π–π stacking interactions between the isoxazole rings provides another force for directing assembly into well-ordered structures. nih.gov

A particularly exciting avenue is the incorporation of isoxazole-containing ligands into metal-organic frameworks (MOFs) or coordination polymers. The isoxazole and carboxylate groups can both coordinate to metal centers, creating extended, porous structures with potential applications in gas storage, catalysis, or sensing. Research has also shown that platinum complexes featuring isoxazole groups can self-assemble into anisotropic platelet nanostructures, which can be oriented by external forces like a vortex flow to create chiral macroscopic order. acs.org This demonstrates the potential of isoxazole derivatives to form highly ordered, functional materials.

Q & A

Advanced Research Question

Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 1–3 months and monitor purity via HPLC .

Light Sensitivity : Compare stability in amber vs. clear glass under UV light to assess photodegradation .

Humidity Control : Use desiccators with silica gel to evaluate hygroscopicity and clumping tendencies .

What are the known biological activities of isoxazole derivatives?

Basic Research Question

Isoxazole cores exhibit:

- Antitumor Activity : Inhibition of MAPK pathways (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) .

- Antimicrobial Effects : Disruption of bacterial cell walls via thiazole ring interactions .

- Enzyme Inhibition : COX-2 or kinase targeting for anti-inflammatory applications .

How to address contradictions in reported physicochemical properties?

Advanced Research Question

Independent Validation : Replicate melting point (161–163°C) and solubility measurements across labs .

Meta-Analysis : Compare literature data (e.g., logP, pKa) from peer-reviewed sources to identify outliers .

Advanced Analytics : Use DSC for precise melting range determination and Karl Fischer titration for water content .

What methodologies are used to assess ecological toxicity?

Advanced Research Question

Acute Toxicity Assays : Test on Daphnia magna (EC₅₀) and zebrafish embryos (LC₅₀) .

Biodegradation Studies : Monitor BOD/COD ratios in aqueous solutions over 28 days .

Soil Mobility : Column chromatography to measure adsorption coefficients (Kd) .

How to design SAR studies for novel derivatives?

Advanced Research Question

Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 4, or 5 to alter bioactivity .

In Silico Screening : Use molecular docking to predict binding affinities for target proteins (e.g., kinases) .

In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.